molecular formula C23H33N3 B12697511 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- CAS No. 93464-29-0

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)-

Cat. No.: B12697511
CAS No.: 93464-29-0
M. Wt: 351.5 g/mol
InChI Key: XDXJJRHIFHYRBA-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with ketones under solvent-free conditions. The reaction is catalyzed by ferrocene-supported activated carbon, which provides a high conversion rate and selectivity towards the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make them valuable for studying biochemical pathways and developing new therapeutic agents .

Medicine

In medicinal chemistry, the compound and its derivatives are being investigated for their potential as drugs for treating various diseases, including neurological disorders and cancers. Their ability to interact with specific molecular targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. For example, its derivatives can be used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- lies in its specific spiro structure and the presence of the pyrrolidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

93464-29-0

Molecular Formula

C23H33N3

Molecular Weight

351.5 g/mol

IUPAC Name

5-(3-pyrrolidin-1-ylpropyl)spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]

InChI

InChI=1S/C23H33N3/c1-2-12-22-21(10-1)24-20-11-7-9-19(20)23(13-3-4-14-23)26(22)18-8-17-25-15-5-6-16-25/h1-2,10,12,19H,3-9,11,13-18H2

InChI Key

XDXJJRHIFHYRBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCCN5CCCC5

Origin of Product

United States

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